molecular formula C20H18N2O4S B2996986 Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313240-44-7

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2996986
CAS No.: 313240-44-7
M. Wt: 382.43
InChI Key: GVYUULDGFAZWIX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a synthetic 2,4,5-trisubstituted thiazole derivative offered for research purposes. Compounds with this scaffold are of significant interest in medicinal chemistry, particularly in the investigation of enzyme inhibitors. Research on analogous structures has shown that the 2-amido substituent, the 4-ester moiety, and the 5-aryl group are key structural features that influence biological activity . Similar thiazole-carboxylate esters serve as key intermediates or precursors in organic synthesis. The ethyl ester group can be hydrolyzed to a carboxylic acid, a modification that in some thiazole systems has been demonstrated to be crucial for enhancing potency against enzyme targets like carbonic anhydrase III (CA-III) . The presence of a methoxybenzamido group is a feature explored in the design of novel bioactive molecules, as methoxy and hydroxy groups on aromatic rings can impact a compound's antioxidative potential and its interaction with biological targets . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for human consumption.

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-8-5-4-6-9-13)21-20(27-17)22-18(23)14-10-7-11-15(12-14)25-2/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYUULDGFAZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxybenzamido Group: The methoxybenzamido group can be attached through an amide coupling reaction using a methoxybenzoic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the phenyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s bioactivity and physicochemical properties are influenced by its substituents. Key analogs and their differences are outlined below:

Table 1: Substituent Comparison of Thiazole Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups Biological Activity (IC₅₀) Reference
Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate 3-Methoxybenzamido Phenyl Amide, Methoxy, Ester Not reported N/A
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl Amine, Ester Not reported
Ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-phenylthiazole-5-carboxylate 3-Chlorobenzylidene hydrazinyl Phenyl Hydrazone, Chloro, Ester Antioxidant (93% DPPH scavenging at 9.5 µg/mL)
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate Phenyl Methyl Ester Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL)

Key Observations :

  • The methoxy group may stabilize the molecule via hydrogen bonding or π-π interactions, influencing receptor binding .
  • Position 4 Modifications :
    • A phenyl group at position 4 is conserved across many analogs, suggesting its role in maintaining planar geometry for intercalation or hydrophobic interactions in biological targets. Methyl or trifluoromethyl substituents (e.g., in ) alter steric and electronic profiles, impacting activity.

Physicochemical Properties

Table 2: Molecular Weight and Purity of Selected Compounds
Compound Name Molecular Weight Purity CAS Number Reference
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 324.40 g/mol 95% 1858251-38-3
Ethyl 2-amino-4-phenylthiazole-5-carboxylate 260.30 g/mol 98% 64399-23-1
Target Compound (Estimated) ~383.44 g/mol Not reported Not assigned N/A

Notes:

  • The target compound’s molecular weight is higher than aminophenyl analogs due to the methoxybenzamido group.
  • High-purity thiazoles (95–98%) are achievable via recrystallization or column chromatography .

Biological Activity

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies of this compound, highlighting its significance in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S with a molecular weight of 342.41 g/mol. The compound contains a thiazole ring, which is known for its biological activity, and an amide functional group that plays a crucial role in its interactions with biological targets.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Key Findings:

  • The compound showed an IC50 value of approximately 15 μM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) studies revealed that modifications to the benzamide moiety significantly influence the cytotoxic effects, with methoxy substitutions enhancing activity .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and caspase activation assays have shown that the compound triggers apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic pathway has been established:

  • Formation of Thiazole Ring : A thiazole derivative is synthesized through cyclization reactions involving appropriate aldehydes and thioketones.
  • Amidation : The thiazole derivative is reacted with 3-methoxybenzoic acid to form the desired amide bond.
  • Esterification : Finally, ethyl esterification is performed to yield the final product.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates, supporting its potential as an anticancer agent.
  • Combination Therapy : When used in combination with existing chemotherapeutics, there was a notable enhancement in therapeutic efficacy and reduced side effects compared to monotherapy .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate?

A common approach involves refluxing substituted benzamido precursors with thiazole intermediates in ethanol under acidic catalysis, followed by purification via column chromatography. For example, analogous compounds were synthesized by reacting 3-methoxybenzamide derivatives with ethyl 2-amino-4-phenylthiazole-5-carboxylate in ethanol with glacial acetic acid, achieving yields of ~37% after recrystallization . Key parameters include reaction time (4–6 hours) and solvent choice (ethanol or toluene), with TLC monitoring to track completion.

Q. How can NMR and IR spectroscopy validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃), aromatic protons (δ 6.8–8.0 ppm), and ester carbonyl (δ ~165–170 ppm).
  • IR : Detect characteristic peaks for amide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C–H stretching (~3050 cm⁻¹).
    Comparative analysis with synthesized analogs (e.g., ethyl 4-benzamido-5-phenyl-4H-triazole-3-carboxylate) shows intramolecular hydrogen bonding (N–H⋯O) via IR and crystallographic data .

Q. What standardized protocols assess the antimicrobial activity of thiazole derivatives like this compound?

Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (0.5–128 µg/mL). For example, substituted phenylthiazole derivatives exhibited MICs of 8–32 µg/mL against S. aureus, with activity linked to electron-withdrawing substituents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

SHELXL refinement (e.g., via SHELX-2018) is used to model hydrogen bonds using isotropic displacement parameters. For example, intramolecular N–H⋯O bonds (2.8–3.0 Å) and intermolecular interactions (e.g., water-mediated O–H⋯N) were resolved in ethyl 4-benzamido-triazole derivatives, with torsional angles between aromatic rings (e.g., 84.59°) critical for stability . ORTEP-3 can visualize these interactions, ensuring structural validation via R-factors < 5% .

Q. How do substituents on the phenyl ring influence SHP2 inhibitory activity in thiazole carboxylate derivatives?

Pharmacophore modeling (e.g., using Discovery Studio) identifies critical features:

  • Aromatic/hydrophobic regions (phenyl and thiazole rings).
  • Hydrogen-bond acceptors (ester carbonyl and methoxy groups).
    In ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives, para-substituted electron-withdrawing groups (e.g., –F, –Br) enhanced SHP2 inhibition (IC₅₀ = 0.99 µM) by optimizing binding to the PTP domain .

Q. What computational strategies predict binding modes of this compound with biological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories reveal stable interactions with SHP2’s active site. Key residues (e.g., Arg465, Gln510) form salt bridges with the carboxylate group, while the methoxyphenyl moiety occupies hydrophobic pockets. Binding free energy calculations (MM-PBSA) validate affinity trends .

Q. How should researchers address contradictory data in antimicrobial assays for structurally similar analogs?

  • Statistical analysis : Apply ANOVA to compare MICs across multiple batches.
  • Structural variability : Test substituent effects (e.g., replacing methoxy with nitro groups) to isolate electronic contributions.
  • Biofilm assays : Use confocal microscopy to differentiate bactericidal vs. biofilm-disruptive activity. For example, 4-phenylthiazole derivatives showed reduced efficacy against biofilms despite low MICs .

Q. What crystallographic software is optimal for refining high-resolution structures of this compound?

SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data and anisotropic displacement parameters. For macromolecular complexes (e.g., protein-ligand), PHENIX or REFMAC5 are recommended. Validation tools like PLATON check for missed symmetry or disorder .

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